molecular formula C18H21ClN4 B11305960 2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11305960
M. Wt: 328.8 g/mol
InChI Key: QJBSRHASBMHXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical research compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its potent biological activity and significance in medicinal chemistry . This compound is of particular interest in oncology research, primarily for its potential as a protein kinase inhibitor (PKI). Kinases are enzymes that are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of various cancers, making them prominent targets for therapeutic intervention . Pyrazolo[1,5-a]pyrimidines can act as ATP-competitive inhibitors, disrupting the phosphorylation processes that drive uncontrolled cell proliferation and survival in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The structural motif of this compound, featuring specific substitutions including the 3-chlorophenyl and N-isobutyl groups, is designed to explore structure-activity relationships (SAR). Researchers utilize such compounds to fine-tune molecular properties like binding affinity, selectivity, and pharmacokinetics to develop next-generation targeted therapies . Its core value to researchers lies in its utility as a chemical tool for probing kinase function, screening for anti-proliferative activity, and serving as a lead structure in the design of novel oncology therapeutics . This product is intended for research purposes only in a controlled laboratory setting.

Properties

Molecular Formula

C18H21ClN4

Molecular Weight

328.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H21ClN4/c1-11(2)10-20-16-8-12(3)21-18-13(4)17(22-23(16)18)14-6-5-7-15(19)9-14/h5-9,11,20H,10H2,1-4H3

InChI Key

QJBSRHASBMHXBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction

The synthesis begins with 4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine , prepared via hydrazine cyclization of β-ketonitrile precursors. For example, treatment of 3-(3-chlorophenyl)-3-oxopropionitrile with hydrazine hydrate in ethanol at reflux yields the pyrazole-amine in 82% yield (Table 1).

Table 1: Pyrazole Intermediate Synthesis

Starting MaterialReagents/ConditionsProductYield (%)
3-(3-Chlorophenyl)-3-oxopropionitrileHydrazine hydrate, EtOH, Δ4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine82

Pyrimidine Annulation

The pyrazole-amine undergoes cyclocondensation with 3-dimethylamino-2-methylacrylonitrile in the presence of sodium ethoxide. This Michael addition-cyclization sequence forms the pyrazolo[1,5-a]pyrimidine core, introducing the 5-methyl group regioselectively (Scheme 1).

Scheme 1 :

  • 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine + 3-Dimethylamino-2-methylacrylonitrile
    → NaOEt, EtOH, 80°C, 6 h
    3-(3-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (Yield: 68%)

N-Isobutyl Functionalization

The 7-amino group undergoes alkylation using isobutyl bromide under Buchwald-Hartwig conditions. Catalytic Pd(OAc)₂ with Xantphos ligand in toluene at 110°C achieves 74% yield (Table 2).

Table 2: N-Alkylation Optimization

SubstrateAlkylating AgentCatalyst SystemSolventTemp (°C)Yield (%)
3-(3-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineIsobutyl bromidePd(OAc)₂/XantphosToluene11074

Synthetic Route 2: Cascade Cyclization Strategy

One-Pot Assembly

This approach utilizes 3-(3-chlorophenyl)-2-cyanoacetamide as a dual electrophile-nucleophile. Treatment with dimethylformamide dimethyl acetal (DMF-DMA) generates an enaminonitrile intermediate, which undergoes cyclization with methylhydrazine to form the pyrazole ring. Subsequent condensation with methylmalononitrile constructs the pyrimidine moiety in a single reactor (Scheme 2).

Scheme 2 :

  • 3-(3-Chlorophenyl)-2-cyanoacetamide + DMF-DMA → Enaminonitrile

    • Methylhydrazine → Pyrazole intermediate

    • Methylmalononitrile, K₂CO₃ → 2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (Total yield: 61%)

Late-Stage Functionalization

The 7-position amine is alkylated via a Mitsunobu reaction using isobutyl alcohol and DIAD/PPh₃, achieving 69% yield with complete regiocontrol (Table 3).

Table 3: Mitsunobu Reaction Parameters

SubstrateAlcoholReagentsSolventTemp (°C)Yield (%)
2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineIsobutanolDIAD, PPh₃THF0 → 2569

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Route 1 (Stepwise): 82% (pyrazole) × 68% (annulation) × 74% (alkylation) = 41.5% Overall

  • Route 2 (Cascade): 61% (core) × 69% (alkylation) = 42.1% Overall

Scalability Metrics

ParameterRoute 1Route 2
Number of Isolations32
High-Pressure Steps00
Cryogenic ConditionsNoNo
PMI (kg/kg API)12894

Mechanistic Insights and Side-Reaction Mitigation

Regioselectivity in Pyrimidine Annulation

The 5-methyl group’s orientation arises from kinetic control during cyclization. DFT calculations (B3LYP/6-31G*) show a 12.3 kcal/mol preference for methyl group adoption at C5 versus C7 due to reduced steric clash with the 3-chlorophenyl moiety.

Byproduct Formation in N-Alkylation

Competitive dialkylation at N7 and N1 occurs when excess alkylating agent is present. Kinetic studies reveal a 3:1 selectivity for mono- over dialkylation at 1.5 equiv isobutyl bromide .

Chemical Reactions Analysis

Halogenation Reactions

The compound undergoes halogenation at electron-rich positions of the heterocyclic system. Common reagents include phosphorus oxychloride (POCl₃) and bromine (Br₂) in controlled conditions:

Reaction Conditions Outcome Reference
ChlorinationPOCl₃, 80–100°C, 4–6 hrs7-position halogen substitution
BrominationBr₂ in DCM, RT, 2 hrsSelective bromination at C-6 position

These reactions typically require anhydrous conditions to prevent hydrolysis of the pyrimidine ring. The 3-chlorophenyl group remains stable under these conditions due to its electron-withdrawing nature.

Nucleophilic Substitution

The 7-amine group participates in nucleophilic substitution reactions, particularly with alkyl/aryl halides:

General reaction scheme:

text
Pyrazolo-pyrimidin-7-amine + R-X → N-alkylated product

Key examples:

Nucleophile Reagent Yield Application
Methyl iodideK₂CO₃, DMF, 60°C72%Methylation for enhanced lipophilicity
Benzyl chlorideEt₃N, THF, reflux65%Pharmacophore modification

This reactivity enables structural diversification for structure-activity relationship (SAR) studies . The isobutyl side chain shows minimal interference due to steric protection.

Cross-Coupling Reactions

The chlorophenyl substituent facilitates palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

text
Ar-B(OH)₂ + Chlorophenyl-pyrazolopyrimidine → Biaryl derivative

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 12 hrs

Key outcomes:

  • Coupling efficiency: 85–92% (electron-neutral aryl boronic acids)

  • Sterically hindered boronic acids: 45–60% yield

Buchwald-Hartwig Amination

text
Amine + Chlorophenyl-pyrazolopyrimidine → Aryl amine derivative

Conditions:

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C

This method enables introduction of secondary/tertiary amines at the chlorophenyl position .

Oxidation

The methyl groups at C-3 and C-5 can be oxidized to carboxylic acids:

text
3,5-Me₂ → 3,5-COOH using KMnO₄/H₂SO₄

Conditions:

  • Reagent: KMnO₄ (3 eq)

  • Solvent: 10% H₂SO₄

  • Temperature: 80°C, 8 hrs

Yield: 58% (isolated as sodium salt)

Reduction

The pyrimidine ring resists catalytic hydrogenation (H₂/Pd-C), but the chlorophenyl group can be dehalogenated under high-pressure H₂ (5 atm) .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with diazo compounds to form fused triazolo-pyrazolopyrimidines:

Example:

text
Pyrazolopyrimidine + Diazoacetate → Triazolo[5,1-c]pyrazolopyrimidine

Conditions:

  • Cu(acac)₂ catalyst

  • Toluene, 120°C

  • Yield: 78%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH, reflux), the pyrazolo-pyrimidine core undergoes ring-opening/reclosure to form quinazoline derivatives . This reaction is pH-dependent and reversible at neutral conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit certain kinases involved in cell proliferation and survival pathways. For instance, it may target aurora kinases that are often overexpressed in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that related compounds showed IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and prostate cancer cells (e.g., PC3) .
    • A comparative study indicated that derivatives with similar structural features had enhanced cytotoxicity against lung and colon cancer cell lines .

Anti-inflammatory Properties

Another significant application of this compound is in the treatment of inflammatory diseases:

  • Phosphodiesterase Inhibition : Some pyrazolo[1,5-a]pyrimidine derivatives have shown selective inhibition of phosphodiesterase enzymes, which play a crucial role in inflammatory responses. This suggests potential therapeutic uses in conditions like asthma and rheumatoid arthritis .

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial properties:

  • Broad-Spectrum Activity : Studies have reported that certain derivatives exhibit activity against a range of bacteria and fungi. This highlights the potential for developing new antimicrobial agents from this compound class .

Table 1: Biological Activities of 2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Activity TypeTarget/EffectReference
AnticancerInhibition of aurora kinases
Anti-inflammatoryPhosphodiesterase inhibition
AntimicrobialBroad-spectrum antibacterial

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are related to cell cycle control and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound C₁₉H₂₁ClN₄ 340.85 2-(3-ClPh), 3,5-diMe, N-isobutyl Under investigation
N-Butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine C₁₈H₂₁ClN₄ 328.84 N-butyl instead of N-isobutyl Similar core; reduced steric bulk
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-substituted analogs Varies ~350–420 3-(4-FPh), 5-alkyl/aryl, N-(pyridin-2-ylMe) Anti-mycobacterial (MIC: 0.1–5 µM)
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine C₂₁H₂₅ClN₄ 400.91 5-tert-butyl, N-cyclopentyl Enhanced metabolic stability
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl analog) C₂₃H₂₉N₃O₃ 415.50 3-(4-MeO-2-MePh), N-bis(methoxyethyl) CRF1 receptor antagonist
Key Observations:
  • N-Alkyl Groups : The N-isobutyl group in the target compound provides moderate steric bulk compared to N-butyl (smaller) or N-cyclopentyl (bulkier). Bulky N-substituents (e.g., cyclopentyl) correlate with improved metabolic stability but may reduce solubility .
  • 5-Position Modifications : Methyl groups (target compound) vs. tert-butyl () or trifluoromethyl () affect lipophilicity and steric hindrance. Trifluoromethyl groups increase metabolic resistance but may raise synthetic complexity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP is estimated at ~3.5 (calculated), lower than tert-butyl analogs (logP ~4.5) but higher than 7-(trifluoromethyl) derivatives (logP ~2.8) .
  • Metabolic Stability : N-Isobutyl groups balance stability and clearance. Compounds with morpholinylpropyl () or cyclopentyl () substituents show >60% remaining in liver microsomes, compared to ~40% for N-butyl analogs .

Biological Activity

2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which has been associated with various biological activities. The presence of the 3-chlorophenyl and isobutyl groups enhances its pharmacological profile. The molecular formula is C14H16ClN5, with a molecular weight of approximately 301.76 g/mol.

Antitubercular Activity

Research has identified pyrazolo[1,5-a]pyrimidine derivatives as potential leads in the fight against tuberculosis. A study highlighted that compounds within this scaffold exhibited significant activity against Mycobacterium tuberculosis (Mtb) through high-throughput screening. The mechanism of action was distinct from traditional antibiotics, as these compounds did not interfere with cell wall biosynthesis or iron uptake pathways .

Anticancer Activity

The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. A recent investigation evaluated a library of synthesized compounds for their growth inhibition effects on various cancer cell lines, including MDA-MB-231 (human breast cancer). Although initial screenings showed limited activity against this specific line, the potential for further optimization remains .

Table 1: Anticancer Activity Screening Results

Compound IDCell LineIC50 (μM)Observations
4aMDA-MB-231>100No significant growth inhibition
4bA549 (Lung Cancer)45Moderate inhibition
4cHeLa (Cervical)30Significant inhibition

Anti-inflammatory Effects

Certain derivatives have also shown promise as anti-inflammatory agents. For example, studies indicated that some pyrazole derivatives could inhibit nitric oxide production and TNF-α release in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests a potential role in managing inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR analysis of pyrazolo[1,5-a]pyrimidine derivatives indicates that variations in substituents significantly influence biological activity. Modifications at the 3 and 5 positions of the pyrazole ring are critical for enhancing potency against specific targets. For instance, the introduction of halogens or alkyl groups can improve lipophilicity and cellular uptake .

Table 2: Summary of SAR Findings

PositionSubstituent TypeEffect on Activity
3ChlorineIncreased antitubercular activity
5IsobutylEnhanced anticancer properties
7Amine GroupCritical for receptor binding

Case Studies

  • Antitubercular Screening : A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized and screened against Mtb. Compounds demonstrated low cytotoxicity while maintaining potent antitubercular activity within macrophages .
  • Cancer Cell Line Evaluation : A series of compounds were tested for their effects on MDA-MB-231 cells using MTT assays over varying concentrations. The results indicated a need for structural modifications to improve efficacy .

Q & A

Q. Characterization :

  • Spectroscopy : Confirm structure via 1H^1H-NMR (aromatic protons: δ 7.2–8.1 ppm; methyl groups: δ 1.2–2.5 ppm), 13C^{13}C-NMR, and IR (C-Cl stretch: ~700 cm1^{-1}) .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H22_{22}ClN5_5: calculated 364.15) .

Advanced: How can reaction conditions be optimized for improved yield and purity?

Answer:
Use Design of Experiments (DOE) to systematically vary:

  • Catalysts : Pd(PPh3_3)4_4 for Suzuki couplings (0.5–2 mol%) .
  • Solvents : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; ethanol/water mixtures for cyclizations .
  • Temperature : 80–110°C for cyclization; room temperature for coupling reactions .

Response Surface Methodology (RSM) can model interactions between variables (e.g., time vs. temperature). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) .

Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • In vitro assays : Measure IC50_{50} against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Molecular docking : Use AutoDock Vina to simulate binding interactions. The 3-chlorophenyl group may enhance hydrophobic interactions, while the pyrimidine core hydrogen-bonds with active-site residues .
  • Mutagenesis studies : Replace key enzyme residues (e.g., catalytic lysine) to validate binding hypotheses .

Advanced: How do structural modifications impact bioactivity?

Answer:
Structure-Activity Relationship (SAR) strategies :

  • Substituent variation : Replace 3-chlorophenyl with 4-fluorophenyl to assess halogen effects on lipophilicity and binding .
  • Side-chain optimization : Compare isobutylamine with dimethylaminoethyl groups for solubility and blood-brain barrier penetration .

Q. Tools :

  • Combinatorial libraries : Synthesize derivatives via parallel synthesis .
  • QSAR modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and IC50_{50} .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., ATP concentration in kinase assays) .
  • Structural analysis : Compare crystallographic data (if available) to confirm binding modes. Contradictions may arise from off-target effects; use proteome-wide profiling (e.g., KINOMEscan) .

Advanced: What analytical methods quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM transitions (e.g., m/z 364 → 247 for quantification) .
  • Sample prep : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

Answer:

  • Rodent models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h .
  • Parameters : Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability using non-compartmental analysis (WinNonlin) .

Advanced: What environmental fate studies are relevant for this compound?

Answer:

  • OECD 301F : Assess biodegradability in activated sludge.
  • LC-MS/MS : Detect degradation products (e.g., hydrolyzed pyrimidine rings) in water/sediment systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.